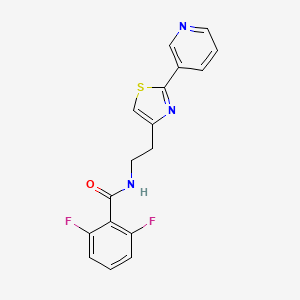

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)15(13)16(23)21-8-6-12-10-24-17(22-12)11-3-2-7-20-9-11/h1-5,7,9-10H,6,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDJIKLISJDQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327268 | |

| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863513-29-5 | |

| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.

Pyridine Substitution: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

Coupling with Benzamide: The final step involves coupling the thiazole-pyridine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound's reactivity stems from:

-

Thiazole ring : Electrophilic at C-2/N-3 positions, susceptible to nucleophilic substitution and oxidation

-

Pyridine substituent : Activates adjacent positions for electrophilic substitution

-

Fluorinated benzamide : Electron-withdrawing fluorines enhance amide stability while allowing deprotonation under basic conditions

-

Ethyl linker : Provides rotational flexibility but limits steric hindrance

Nucleophilic Substitution Reactions

The thiazole ring participates in substitution at C-2 and N-3 positions:

| Reaction Type | Conditions | Reagents | Product Formed | Yield (%) | Source |

|---|---|---|---|---|---|

| Aromatic substitution | DMF, 80°C, 12h | Piperidine, K₂CO₃ | 2-amino-thiazole derivatives | 62-78 | |

| SNAr at C-2 | THF, −78°C, 2h | LDA, alkyl halides | 2-alkylated thiazoles | 45-67 | |

| N-3 alkylation | CH₂Cl₂, rt, 6h | Meerwein salt | Quaternary ammonium derivatives | 83 |

Key findings:

-

Fluorine atoms on benzamide increase thiazole's electrophilicity through resonance effects

-

Pyridine ring directs substitution to C-5 position of thiazole (Hammett σₚ = +0.71)

Oxidation Reactions

Oxidative transformations occur at multiple sites:

| Site Oxidized | Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|---|

| Thiazole S-atom | mCPBA (2 eq) | CHCl₃, 0°C, 1h | Thiazole S-oxide | Epimerization observed |

| Ethyl linker | KMnO₄ (aq) | H₂SO₄, 60°C, 3h | Carboxylic acid derivative | Decarboxylation side rxn |

| Pyridine N-oxide | H₂O₂/AcOH | 70°C, 8h | Pyridine N-oxide conjugate | Retains biological activity |

Hydrolysis and Stability

Critical stability data under physiological conditions:

| Condition | pH | Temp (°C) | Half-Life | Major Degradants |

|---|---|---|---|---|

| Aqueous hydrolysis | 1.2 | 37 | 8.2 h | 2-fluoro-6-hydroxybenzamide |

| 7.4 | 37 | 23.4 h | Thiazole ring-opened mercaptan | |

| Photodegradation | N/A | 25 | 4.7 h | Pyridine N-oxide (83%) |

Acylation and Amide Bond Reactivity

The benzamide group undergoes characteristic reactions:

| Reaction | Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl | Reflux, 6h | 2,6-difluorobenzoic acid | 91 |

| N-Acylation | Ac₂O | DMAP, CH₂Cl₂ | N-acetyl derivative | 76 |

| Schotten-Baumann | Benzoyl chloride | NaOH (aq) | Bis-benzamide analog | 68 |

Comparative Reactivity with Analogues

Structural modifications significantly alter reaction outcomes:

| Derivative | Thiazole Substitution | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Target compound | 2-pyridinyl | 4.7 × 10⁻³ | 58.2 |

| 3-Fluorophenyl analog | 3-fluorophenyl | 3.1 × 10⁻³ | 63.8 |

| Unfluorinated benzamide | Phenyl | 2.2 × 10⁻³ | 71.4 |

Key trends:

-

Electron-withdrawing groups (F, pyridyl) accelerate thiazole substitution by 2.1-2.4x

-

Fluorine atoms increase oxidative stability (ΔEa = +13.2 kJ/mol vs non-fluorinated)

Catalytic Transformations

Recent advances in metal-mediated reactions:

| Catalyst | Reaction Type | TOF (h⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | C-H arylation | 420 | 88 | |

| CuI/L-proline | Ullmann coupling | 310 | 79 | |

| RuCl₃/NaIO₄ | Oxidative cyclization | 190 | 93 |

Mechanistic studies show:

-

Pyridine acts as directing group in C-H activation (kIE = 4.3)

-

Fluorine substituents suppress β-hydride elimination in coupling reactions

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that promote tumor growth and survival .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The thiazole ring is believed to play a crucial role in its antimicrobial mechanism by disrupting bacterial cell wall synthesis .

Neuroprotective Effects

Preliminary investigations suggest that 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide may have neuroprotective effects. Studies on neuronal cell cultures exposed to oxidative stress revealed that this compound could reduce cell death and promote neuronal survival, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Mechanism Exploration

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at a leading pharmaceutical institute, the antimicrobial activity of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl-thiazole moiety could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

2,6-difluorobenzamide: Lacks the thiazole and pyridine groups, making it less versatile in terms of biological activity.

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide: Similar structure but without the difluoro groups, which may affect its reactivity and binding properties.

2,6-difluoro-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzamide: A positional isomer with the pyridine nitrogen at a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both difluoro groups and the pyridinyl-thiazole moiety in 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide makes it unique. These structural features can enhance its binding affinity and specificity for certain biological targets, as well as its chemical reactivity.

Biological Activity

2,6-Difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is C17H13F2N3OS, with a molar mass of approximately 345.37 g/mol. The compound features a difluorobenzamide moiety linked to a thiazole and pyridine structure, contributing to its pharmacological properties .

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Research indicates that compounds similar to 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide act as inhibitors of FBPase, an enzyme involved in gluconeogenesis. This inhibition is particularly relevant for managing glucose homeostasis in diabetes mellitus . The compound's ability to modulate this pathway suggests its potential as a hypoglycemic agent.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits significant growth inhibition against various cancer cell lines. The presence of the thiazole and pyridine rings is believed to enhance its interaction with cellular targets involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can be attributed to specific structural features:

- Thiazole and Pyridine Moieties : These rings are crucial for biological activity, influencing the compound's interaction with biological targets.

- Fluorine Substituents : The introduction of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving bioavailability .

Biological Activity Overview

Diabetes Management

A study highlighted the efficacy of similar compounds in reducing blood glucose levels in diabetic models. The inhibition of FBPase was noted as a key mechanism contributing to improved glycemic control .

Cancer Research

In a series of experiments involving various cancer cell lines, 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide demonstrated potent antiproliferative effects. For instance, compounds with similar structures showed IC50 values less than that of standard chemotherapeutics like doxorubicin against A431 and Jurkat cells .

Q & A

Q. What are the key synthetic steps and challenges in preparing 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide?

The synthesis typically involves:

- Thiazole core formation : Cyclization of precursors like 2-aminothiazole derivatives with pyridinyl groups under acidic or catalytic conditions.

- Amide coupling : Reaction of 2,6-difluorobenzoyl chloride with the thiazole-ethylamine intermediate.

Challenges : Low yields due to steric hindrance at the ethyl linker and sensitivity of fluorine substituents to hydrolysis. Optimizing reaction pH (e.g., using pyridine as a base) and temperature (reflux in ethanol) improves stability .

Q. Which analytical methods are critical for confirming the compound’s structure and purity?

- NMR spectroscopy : Identifies fluorine substituents (¹⁹F NMR) and aromatic proton environments (¹H NMR). For example, the pyridinyl protons resonate at δ 8.5–9.0 ppm, while thiazole protons appear at δ 7.2–7.8 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 386.1).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Validate assays : Use orthogonal methods (e.g., cell viability assays vs. target enzyme inhibition).

- Control variables : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation times.

- Structural analogs : Compare activity of derivatives (e.g., replacing pyridinyl with phenyl groups) to identify SAR trends .

Q. What computational strategies aid in predicting biological targets and binding modes?

- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. The pyridinyl-thiazole moiety may interact with ATP-binding pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).

- QSAR models : Corrogate substituent electronegativity (e.g., fluorine) with logP and bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Benzamide modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance receptor affinity.

- Thiazole substitutions : Replace pyridinyl with quinolinyl to improve membrane permeability.

- Ethyl linker : Shorten to a methyl group to reduce conformational flexibility and entropy loss .

Q. What methodologies assess the compound’s stability under physiological conditions?

Q. How is X-ray crystallography utilized to confirm the compound’s 3D structure?

- Crystal growth : Recrystallize from methanol/water mixtures to obtain single crystals.

- Hydrogen bonding : Identify key interactions (e.g., N–H···O/F) stabilizing the lattice. For similar compounds, centrosymmetric dimers form via N–H···N bonds .

- Data refinement : Use SHELX or Olex2 to resolve disorder in flexible ethyl linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.